molecular formula C20H17N3S B2655168 (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile CAS No. 1322025-10-4

(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Cat. No.: B2655168
CAS No.: 1322025-10-4
M. Wt: 331.44
InChI Key: UTRKMRRLGRFFMZ-SFQUDFHCSA-N
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Description

(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with p-tolyl and m-tolyl groups, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Substitution Reactions: The p-tolyl and m-tolyl groups are introduced through substitution reactions, often using Friedel-Crafts alkylation or acylation.

    Acryloylation: The acrylonitrile moiety is introduced through a condensation reaction involving an appropriate aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions such as temperature and pressure, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the thiazole ring to a thiazolidine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiazolidines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or protein function.

    Therapeutic Effects: In medicinal applications, it may modulate signaling pathways involved in disease processes, such as cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole.

    Acrylonitrile Derivatives: Compounds like (E)-3-(4-methoxyphenyl)-2-propenenitrile.

Uniqueness

(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both p-tolyl and m-tolyl groups, along with the thiazole ring and acrylonitrile moiety, provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

(E)-3-(3-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-14-6-8-16(9-7-14)19-13-24-20(23-19)17(11-21)12-22-18-5-3-4-15(2)10-18/h3-10,12-13,22H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRKMRRLGRFFMZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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